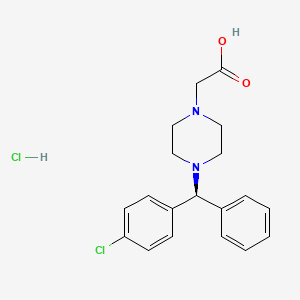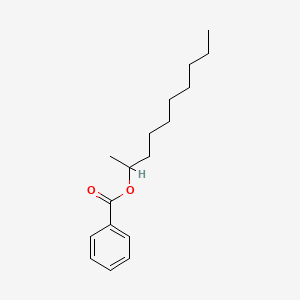
Benzoic acid, dec-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decanol, benzoate is an ester compound formed from the reaction between 2-decanol and benzoic acid. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. 2-Decanol, benzoate, in particular, is a colorless liquid that is not miscible in water and has applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-decanol, benzoate typically involves the esterification reaction between 2-decanol and benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
2-Decanol+Benzoic AcidH2SO42-Decanol, Benzoate+Water
Industrial Production Methods: In industrial settings, the production of 2-decanol, benzoate can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, such as water, to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: 2-Decanol, benzoate can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group, forming benzoic acid and other oxidation products.
Reduction: The ester bond in 2-decanol, benzoate can be reduced to yield the corresponding alcohol and benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other oxidation products.
Reduction: 2-Decanol and benzoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decanol, benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-decanol, benzoate involves its interaction with biological membranes and proteins. As a nonionic surfactant, it can disrupt the native membrane-associated functions of integral proteins, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including nutrient uptake and signal transduction.
Comparación Con Compuestos Similares
2-Decanol: The parent alcohol from which 2-decanol, benzoate is derived.
Benzoic Acid: The acid component of the ester.
Other Esters: Compounds such as ethyl benzoate and methyl benzoate share similar structural features and properties.
Uniqueness: 2-Decanol, benzoate is unique due to its specific combination of a long-chain alcohol and benzoic acid, which imparts distinct physical and chemical properties. Its nonionic surfactant nature and ability to disrupt biological membranes make it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
31637-00-0 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
decan-2-yl benzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-9-12-15(2)19-17(18)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
Clave InChI |
WPQGCBLKSNYZOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


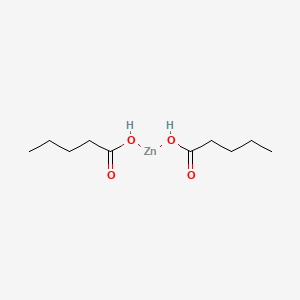
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
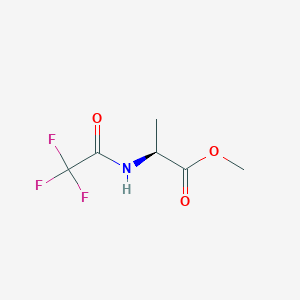
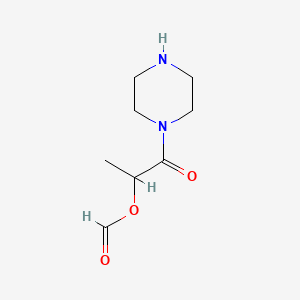
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
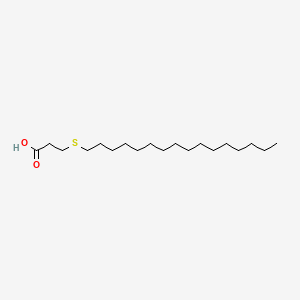
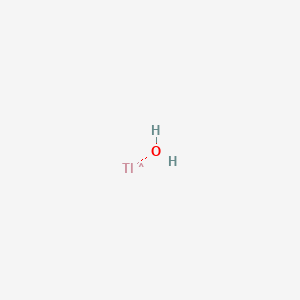
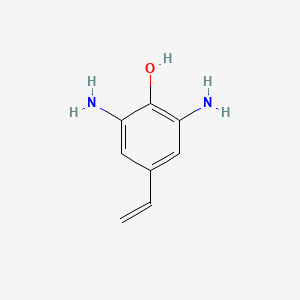
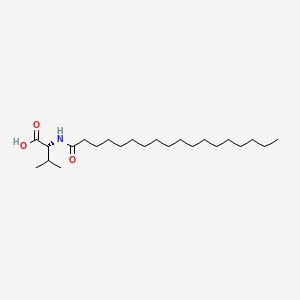
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
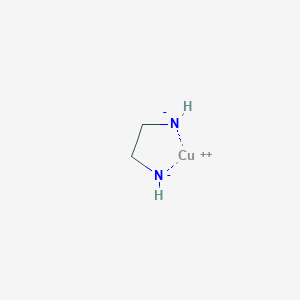
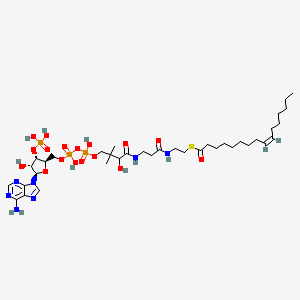
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
